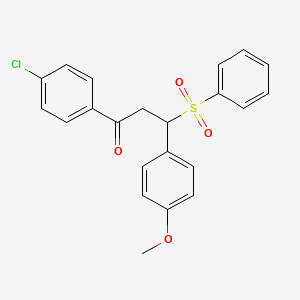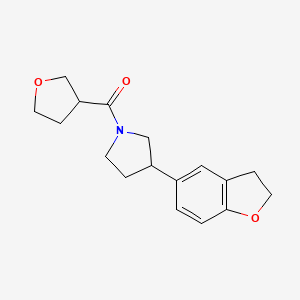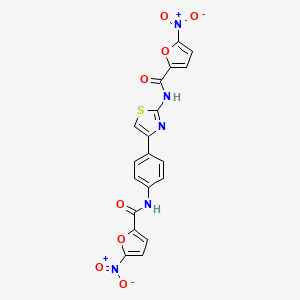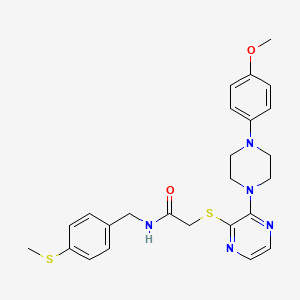![molecular formula C14H25NO3 B2545049 Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate CAS No. 2243507-01-7](/img/structure/B2545049.png)
Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Genotoxicity Assessment
Research has indicated that compounds similar to Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate, like Methyl-tert-butyl ether (MTBE) and its structural analogs, have been assessed for genotoxic effects. These compounds, found in gasoline and petroleum products, were shown to induce DNA damage in human lymphocytes, suggesting their potential genotoxicity which might be relevant in assessing the safety and environmental impact of related compounds (Chen et al., 2008).
Synthesis of Stereoisomers
A study demonstrated an efficient stereoselective synthesis route for six stereoisomers starting from simple cyclohexene derivatives. This method is significant for the preparation of intermediates in pharmaceuticals, showcasing the chemical's role in enhancing synthetic accessibility to complex molecules (Wang et al., 2017).
Intermediate in Biological Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds. One example is its use in developing a rapid synthetic method for an important intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment. This showcases its importance in pharmaceutical manufacturing processes (Zhao et al., 2017).
Spirocyclopropanated Analogues Synthesis
Research into the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate highlights the compound's utility in developing novel agrochemicals. This work underscores the broader applicability of such carbamates in creating compounds with potential utility in pest management (Brackmann et al., 2005).
Detoxification Metabolism Study
The detoxification metabolism of fenpyroximate, a potent acaricide, involved ester hydrolyzed metabolites suggesting that compounds with tert-butyl carbamate structures undergo specific metabolic pathways in organisms. This study provides insights into the metabolic fate of such compounds, important for understanding their environmental impact and safety profile (Motoba et al., 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10H,6-9H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOQGTKFSLVCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)CNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)




![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
![Ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2544976.png)
![N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2544980.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)
![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544982.png)
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

